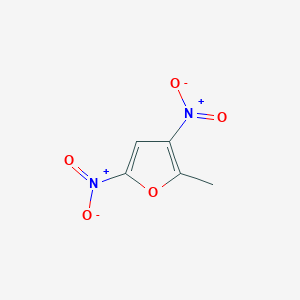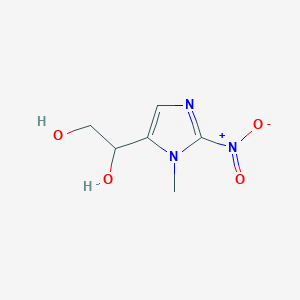
1-Chloro-2,3,6-trifluorobenzene
Overview
Description
1-Chloro-2,3,6-trifluorobenzene is an organic compound with the molecular formula C6H2ClF3. It is a chlorinated and fluorinated derivative of benzene, characterized by the presence of one chlorine atom and three fluorine atoms attached to the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,6-trifluorobenzene can be synthesized through several methods. One common approach involves the fluorination of chlorobenzene derivatives. For instance, the compound can be prepared by reacting 1,2,3-trichlorobenzene with a fluorinating agent under controlled conditions . Another method involves the use of diazonium salts derived from 2,4-difluoroaniline, which are then thermally decomposed to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form fluorinated benzene derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of more complex fluorinated aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions include various fluorinated and chlorinated benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
1-Chloro-2,3,6-trifluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is employed in the development of fluorinated analogs of biologically active molecules, which can be used to study enzyme mechanisms and drug interactions.
Medicine: It serves as an intermediate in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism by which 1-Chloro-2,3,6-trifluorobenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound can participate in electron transfer reactions, leading to the formation of reactive intermediates that can further react to form a wide range of products .
Comparison with Similar Compounds
- 1,2,4-Trifluorobenzene
- 1,3,5-Trifluorobenzene
- 1-Chloro-2,4,6-trifluorobenzene
- 1-Bromo-2,4,6-trifluorobenzene
Comparison: 1-Chloro-2,3,6-trifluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct reactivity and chemical properties compared to other trifluorobenzene derivatives. For example, the presence of chlorine in the ortho position relative to two fluorine atoms can influence the compound’s reactivity in substitution and reduction reactions .
Properties
IUPAC Name |
2-chloro-1,3,4-trifluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHJDOYPEPWPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192396 | |
| Record name | Benzene, 2-chloro-1,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39153-73-6 | |
| Record name | Benzene, 2-chloro-1,3,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039153736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-chloro-1,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B3351637.png)
![(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol](/img/structure/B3351638.png)
![1,3-Dioxolo[4,5-b]pyridine-2-methanol](/img/structure/B3351640.png)








![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol](/img/structure/B3351703.png)
